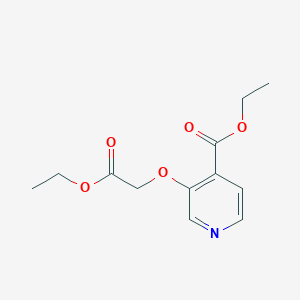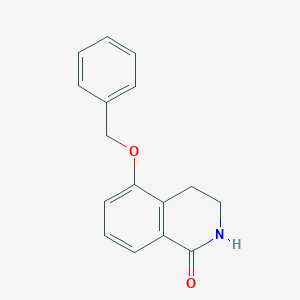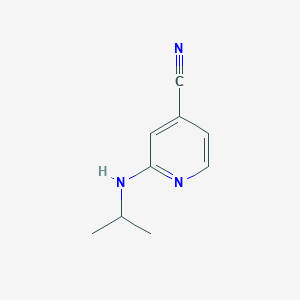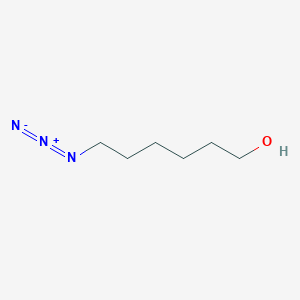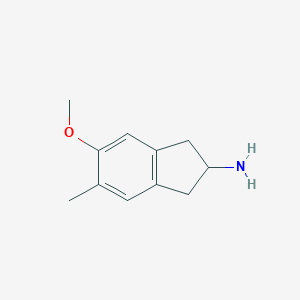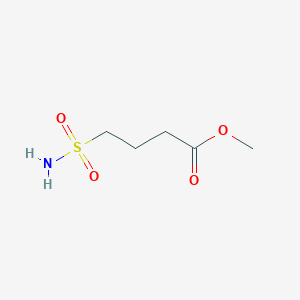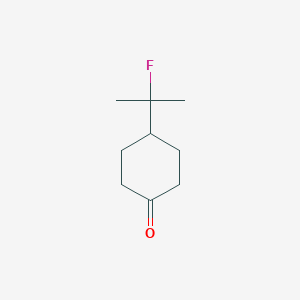
4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluoropropan-2-yl)cyclohexanone (4F-MPH) is a synthetic compound that belongs to the class of substituted phenidates. It is a stimulant drug that is structurally similar to methylphenidate (MPH) and is used for research purposes.
Mecanismo De Acción
The mechanism of action of 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone is similar to that of methylphenidate. It acts as a dopamine and norepinephrine reuptake inhibitor, preventing the reuptake of these neurotransmitters and leading to increased levels in the brain. This results in increased stimulation of the central nervous system, leading to increased alertness, focus, and cognitive function.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone include increased heart rate, blood pressure, and body temperature. It has also been shown to increase dopamine and norepinephrine levels in the brain, leading to increased alertness, focus, and cognitive function. 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone has also been shown to increase the release of serotonin in the brain, which may contribute to its mood-enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone in lab experiments is its structural similarity to methylphenidate, which allows for direct comparison of the effects of these drugs. However, 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone has a longer half-life than methylphenidate, which may make it more difficult to control dosing and timing of experiments. Additionally, the potential for abuse and addiction of 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone may limit its use in lab experiments.
Direcciones Futuras
Future research on 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone could focus on its potential therapeutic uses, such as in the treatment of attention deficit hyperactivity disorder (ADHD) or narcolepsy. Additionally, further studies could investigate the effects of 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone on neurotransmitter systems other than dopamine and norepinephrine, such as the glutamate system. Finally, research could focus on developing safer and more effective stimulant drugs that have fewer side effects and less potential for abuse.
Métodos De Síntesis
The synthesis of 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone involves the reaction of 4-fluorobutyrophenone with cyclohexylmagnesium bromide in the presence of a catalyst. The resulting product is then reduced with lithium aluminum hydride to form 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone. This synthesis method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone is commonly used in scientific research as a tool to study the effects of stimulant drugs on the central nervous system. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased alertness, focus, and cognitive function. 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone has also been used to study the effects of stimulant drugs on behavior and addiction.
Propiedades
Número CAS |
177995-52-7 |
|---|---|
Nombre del producto |
4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone |
Fórmula molecular |
C9H15FO |
Peso molecular |
158.21 g/mol |
Nombre IUPAC |
4-(2-fluoropropan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C9H15FO/c1-9(2,10)7-3-5-8(11)6-4-7/h7H,3-6H2,1-2H3 |
Clave InChI |
GFFIVUKEJGHYKW-UHFFFAOYSA-N |
SMILES |
CC(C)(C1CCC(=O)CC1)F |
SMILES canónico |
CC(C)(C1CCC(=O)CC1)F |
Sinónimos |
4-(2-Fluoropropan-2-yl)cyclohexanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



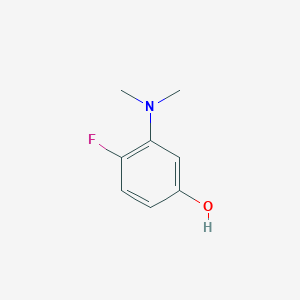
![Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate](/img/structure/B182182.png)
![tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B182184.png)
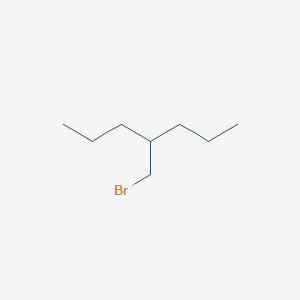
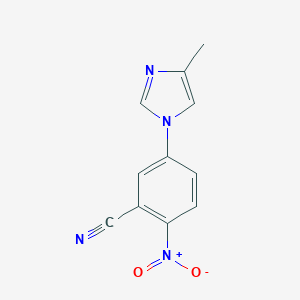
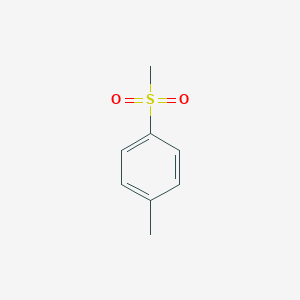
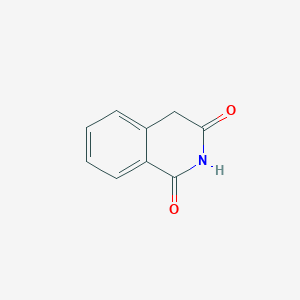
![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B182193.png)
